2-O-Acetyltutin

Description

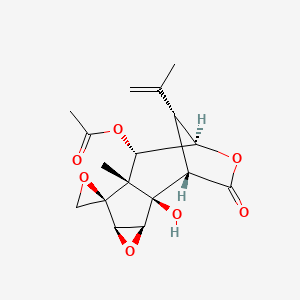

2-O-Acetyltutin (CAS No. 2749-28-2) is a sesquiterpenoid compound derived from the plant Coriaria nepalensis (Nepal Horsewood). Its molecular formula is C₁₇H₂₀O₇, with a molecular weight of 336.3 g/mol . Structurally, it features a hydroxyl group at the tutin core that is acetylated at the 2-O position, enhancing its lipophilicity compared to non-acetylated analogs . The compound is typically isolated as a white to off-white powder, stored under dry, light-protected, and low-temperature (0–10°C) conditions to ensure stability . It is commercially available at purities ≥97.5%, validated by HPLC, NMR, and MS analyses .

Properties

IUPAC Name |

[(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10+,11+,12+,13-,15-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEQFDNPPWQXQE-VKLNUZRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyltutin involves multiple steps, starting from the extraction of the natural product from Coriaria nepalensis Wall. The compound is then subjected to acetylation to obtain this compound. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of the natural product, followed by purification and acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-O-Acetyltutin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-O-Acetyltutin has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry and for studying sesquiterpenoid compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: this compound is used in the development of new materials and as a precursor for synthesizing other complex molecules

Mechanism of Action

The mechanism of action of 2-O-Acetyltutin involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Research Findings and Implications

For example, in vitro models show that this compound inhibits glutamate-induced excitotoxicity at IC₅₀ = 12.5 μM, compared to Tutin’s IC₅₀ = 5.8 μM, suggesting reduced neurorisk . Additionally, its enhanced solubility supports its use in topical antifungal formulations, with MIC values of 8 μg/mL against Staphylococcus aureus .

Biological Activity

2-O-Acetyltutin, a derivative of tutin, has garnered attention for its unique biological activities attributed to its specific acetylation at the 2-O position. This modification enhances its stability and bioactivity compared to its parent compound. The compound has been investigated for various biological applications, including antimicrobial and anticancer properties.

This compound exhibits distinct chemical properties due to its structural modifications. Its mechanism of action involves interactions with specific molecular targets, primarily through binding to enzymes and receptors, which modulate their activity. Preliminary studies suggest that it may inhibit certain cellular processes, although the exact molecular pathways remain under investigation.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:

- Mouse Mammary Adenocarcinoma (TA3)

- Leukemia L1210

- Leukemia P-288

The effective concentration range for growth inhibition is reported between 1 mM to 0.01 mM . The growth-inhibitory activity correlates with the inhibition of metabolic pathways involving the incorporation of 2-amino-deoxy-D-glucose and L-leucine into macromolecular fractions, suggesting a potential role in metabolic regulation within cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have highlighted its potential against various bacterial strains, contributing to ongoing research into its therapeutic applications in treating infections.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Anticancer Study :

- Objective : To assess the growth inhibition of cancer cell lines.

- Findings : Significant inhibition was observed in mouse mammary adenocarcinoma and leukemia cell lines at low concentrations (1-0.01 mM).

- Implications : Suggests potential for development as an anticancer therapeutic agent.

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against specific bacterial strains.

- Findings : Demonstrated effective inhibition of bacterial growth, indicating possible applications in infection control.

- Implications : Supports further investigation into clinical applications for treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| Tutin | None | Baseline for comparison |

| 2-O-Acetyl Hydroxycoriaria Toxin | Acetylation similar to this compound | Anticancer and antimicrobial properties |

| This compound | Acetylated at 2-O position | Enhanced stability and bioactivity |

The unique acetylation at the 2-O position in this compound differentiates it from its counterparts, contributing to its enhanced biological activity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.